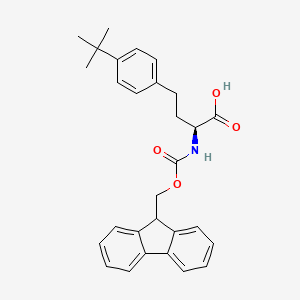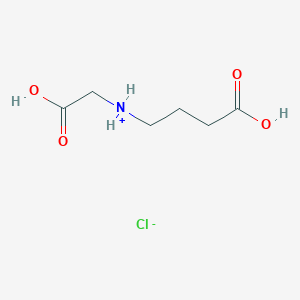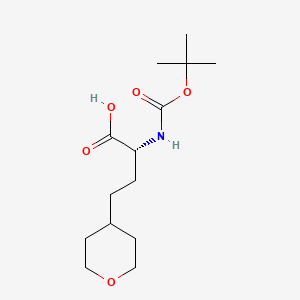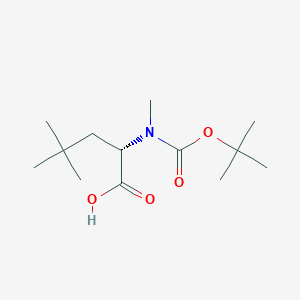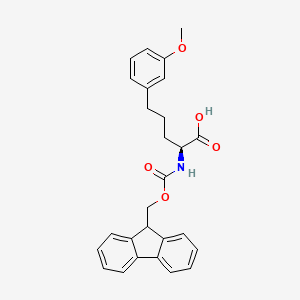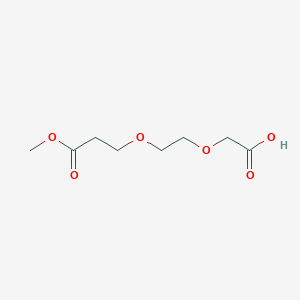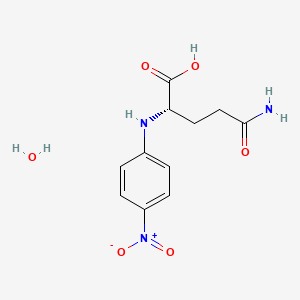
L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a nitroanilino group, and a pentanoic acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) typically involves multiple steps, starting with the preparation of the nitroaniline derivative This can be achieved through nitration of aniline, followed by reduction to obtain the desired nitroaniline compound
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired product’s quality and purity. The use of advanced techniques such as chromatography and crystallization can help achieve high yields and purity levels.
化学反应分析
Types of Reactions
L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and nitro-substituted pentanoic acids. These derivatives can have different properties and applications depending on the specific functional groups introduced.
科学研究应用
Chemistry
In chemistry, L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions and processes.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating enzyme activities and other biological processes.
Medicine
In medicine, L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) has potential applications as a drug precursor. Its derivatives can be used to develop new pharmaceuticals with specific therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of various chemicals and materials. Its unique properties make it suitable for applications in the manufacturing of polymers, dyes, and other industrial products.
作用机制
The mechanism of action of L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical reactions, leading to the modulation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives used.
相似化合物的比较
Similar Compounds
Similar compounds include other nitroaniline derivatives and pentanoic acid derivatives. These compounds share some structural similarities but differ in their specific functional groups and properties.
Uniqueness
The uniqueness of L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure makes it a versatile compound for various scientific and industrial uses.
属性
IUPAC Name |
(2S)-5-amino-2-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-10(15)6-5-9(11(16)17)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9,13H,5-6H2,(H2,12,15)(H,16,17);1H2/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUJXIXXPNQEJX-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)[N+](=O)[O-].O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N[C@@H](CCC(=O)N)C(=O)O)[N+](=O)[O-].O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
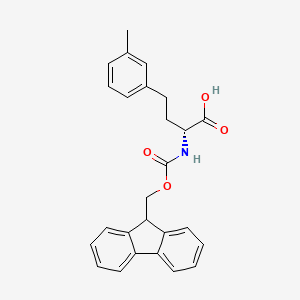
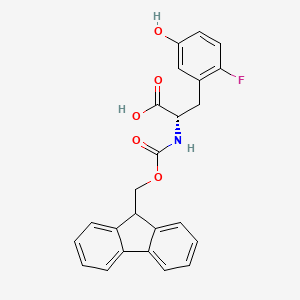
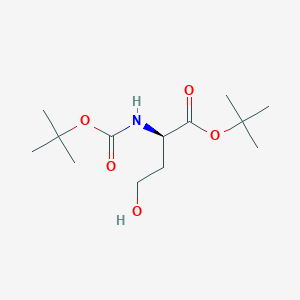
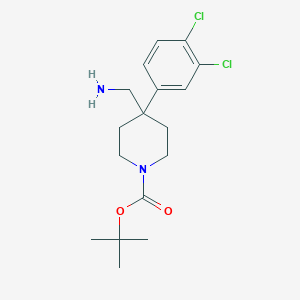
![(2R,4S)-N-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-1-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B8233864.png)
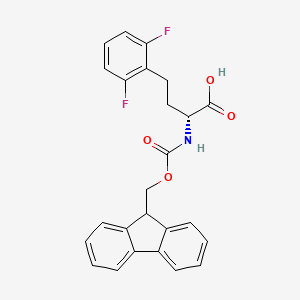
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-phenylethynyl)phenyl]propanoic acid](/img/structure/B8233873.png)
